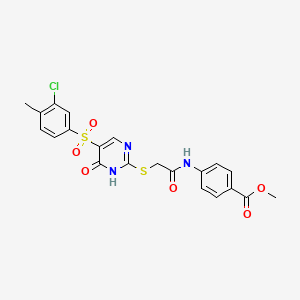
Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoate ester linked to a pyrimidine ring, which is further substituted with a sulfonyl group and a chloro-methylphenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine.
Attachment of the Chloro-Methylphenyl Group: This step involves a nucleophilic substitution reaction where the chloro-methylphenyl group is introduced using a suitable halide derivative.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the chloro-methylphenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thio-substituted derivatives.
科学的研究の応用
Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the presence of the sulfonyl and chloro-methylphenyl groups can enhance the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate: Similar compounds include other benzoate esters with pyrimidine rings and sulfonyl groups, such as
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chloro-methylphenyl group and the sulfonyl group enhances its reactivity and potential for various applications.
生物活性
Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a sulfonamide group, a pyrimidine derivative, and an acetamide moiety, which are key to its biological properties.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing sulfonamide groups demonstrate effectiveness against various bacterial strains by inhibiting bacterial growth through enzyme inhibition mechanisms such as acetylcholinesterase (AChE) and urease inhibition .
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Research has highlighted that pyrimidine derivatives can exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including cell cycle arrest and modulation of signaling pathways related to proliferation and survival .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Studies have shown that related compounds can inhibit enzymes involved in metabolic processes, suggesting a potential role in managing metabolic disorders or enhancing the efficacy of other therapeutic agents .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Kumar et al. (2009) | Anticancer Activity | Demonstrated that pyrimidine derivatives induce apoptosis in cancer cell lines. |
| El-Din et al. (2015) | Antimicrobial Efficacy | Found that sulfonamide derivatives exhibit broad-spectrum antibacterial activity. |
| Aziz-ur-Rehman et al. (2011) | Enzyme Inhibition | Reported significant inhibition of AChE by related compounds, indicating potential for neuroprotective applications. |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes critical for bacterial survival and proliferation.
- Cell Cycle Modulation : Compounds with similar structures have been shown to interfere with the cell cycle in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in target cells, contributing to their therapeutic effects.
特性
分子式 |
C21H18ClN3O6S2 |
|---|---|
分子量 |
508.0 g/mol |
IUPAC名 |
methyl 4-[[2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H18ClN3O6S2/c1-12-3-8-15(9-16(12)22)33(29,30)17-10-23-21(25-19(17)27)32-11-18(26)24-14-6-4-13(5-7-14)20(28)31-2/h3-10H,11H2,1-2H3,(H,24,26)(H,23,25,27) |
InChIキー |
CLDBMFYTGURVOP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















